molecular formula C10H9NO4 B11720031 4-(4-Methoxyphenyl)oxazolidine-2,5-dione

4-(4-Methoxyphenyl)oxazolidine-2,5-dione

Cat. No.: B11720031
M. Wt: 207.18 g/mol
InChI Key: SPBXQRHYPGDBRM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)oxazolidine-2,5-dione is a heterocyclic compound that contains an oxazolidine ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)oxazolidine-2,5-dione can be achieved through a multicomponent reaction involving 1,2-amino alcohols. One common method involves the reaction of 4-methoxybenzaldehyde with glycine in the presence of a suitable catalyst to form the oxazolidine ring . The reaction is typically carried out under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring to oxazolidinone.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazolidine-2,5-dione derivatives, which can have different functional groups attached to the phenyl ring or the oxazolidine ring.

Scientific Research Applications

4-(4-Methoxyphenyl)oxazolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins .

Comparison with Similar Compounds

Similar Compounds

    2,5-Oxazolidinedione: A simpler oxazolidine derivative without the methoxyphenyl group.

    5,5-Dimethyloxazolidine-2,4-dione: Another oxazolidine derivative with different substituents on the ring.

Uniqueness

4-(4-Methoxyphenyl)oxazolidine-2,5-dione is unique due to the presence of the methoxyphenyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activities compared to other oxazolidine derivatives .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C10H9NO4/c1-14-7-4-2-6(3-5-7)8-9(12)15-10(13)11-8/h2-5,8H,1H3,(H,11,13)

InChI Key

SPBXQRHYPGDBRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=O)OC(=O)N2

Origin of Product

United States

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